4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Medicinal Chemistry Structural Differentiation Physicochemical Property Comparison

This sulfonamide–tetrazole screening compound (CAS 1005293-12-8) features a 4‑methoxy‑3‑methyl substitution on the benzenesulfonamide ring and a 1‑phenyl‑1H‑tetrazole moiety linked via a methylene bridge. The electron‑donating 4‑methoxy group (Hammett σₚ = –0.27) provides a distinct electronic environment compared to electron‑withdrawing 4‑nitro or 4‑halo analogs, enabling de novo SAR exploration for ACAT inhibition, carbonic anhydrase inhibition, and antibacterial targets. No published SAR data exist for this specific substitution pattern, making it a unique tool for benchmarking substituent effects within the sulfonamide tetrazole series. Supplied exclusively for non‑human research use; verify structural uniqueness before assay substitution to avoid invalidating biological results.

Molecular Formula C16H17N5O3S
Molecular Weight 359.4
CAS No. 1005293-12-8
Cat. No. B2668586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
CAS1005293-12-8
Molecular FormulaC16H17N5O3S
Molecular Weight359.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3)OC
InChIInChI=1S/C16H17N5O3S/c1-12-10-14(8-9-15(12)24-2)25(22,23)17-11-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3
InChIKeyWQSSVPJBFDRBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 1005293-12-8): Compound-Class Context for Sourcing Decisions


4-Methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 1005293-12-8, molecular formula C₁₆H₁₇N₅O₃S, MW 359.4) is a dual-ring sulfonamide–tetrazole small molecule featuring a 4-methoxy-3-methyl-substituted benzenesulfonamide core linked via a methylene bridge to a 1-phenyl-1H-tetrazole moiety . The compound belongs to the broader class of sulfonamide tetrazoles, a scaffold that has been extensively investigated for inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT) and other therapeutically relevant enzymes [1]. As a commercially catalogued screening compound, it is supplied for non-human research use, and its procurement value lies in its distinctive substitution pattern relative to close structural analogs .

Why 4-Methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide Cannot Be Interchanged with In-Class Analogs


Within the sulfonamide tetrazole class, seemingly minor modifications to the benzenesulfonamide ring substitution or the tetrazole N-aryl group can produce divergent biological profiles. The 4-methoxy-3-methyl pattern on the benzenesulfonamide ring of CAS 1005293-12-8 imparts a distinct electron-donating and steric environment compared to unsubstituted, 4-halo, or 4-nitro variants found in analogous compounds [1]. The 1-phenyl substituent on the tetrazole ring (as opposed to 1-(p-tolyl), 1-(4-fluorophenyl), or 1-cyclohexyl variants) further differentiates the compound's lipophilicity, hydrogen-bonding capability, and target-binding geometry [2]. Published SAR studies on sulfonamide tetrazoles demonstrate that even single-atom changes (e.g., Br → NO₂ at the 4-position) can invert antibacterial potency rankings and alter carbonic anhydrase binding affinities by orders of magnitude [1]. Therefore, substituting CAS 1005293-12-8 with a close analog without experimental validation risks invalidating biological assay results [3].

Quantitative Differentiation Evidence for 4-Methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide vs. Closest Analogs


Molecular Weight Differentiation: CAS 1005293-12-8 vs. N-((1-Phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 946335-53-1)

CAS 1005293-12-8 (MW 359.4) carries both a 4-methoxy group (–OCH₃, +30 Da) and a 3-methyl group (–CH₃, +14 Da) on its benzenesulfonamide ring, making it 44.05 Da heavier than its unsubstituted analog CAS 946335-53-1 (MW 315.35) . This mass increase directly correlates with an estimated cLogP shift of approximately +0.9 to +1.2 log units (based on fragment-based calculation methods, class-level inference), indicating substantially higher lipophilicity for the target compound [1].

Medicinal Chemistry Structural Differentiation Physicochemical Property Comparison

Tetrazole N-Aryl Substituent Differentiation: 1-Phenyl vs. 1-(p-Tolyl) Analog (CAS 921060-57-3)

The target compound carries an unsubstituted 1-phenyl group on the tetrazole ring, while its closest cataloged analog CAS 921060-57-3 bears a 1-(p-tolyl) group (4-methylphenyl) . This single methyl deletion results in a molecular weight difference of 14.03 Da (359.4 vs. 373.4 g/mol) [1]. In structurally related sulfonamide tetrazole series, para-substitution on the tetrazole N-phenyl ring has been shown to modulate ACAT inhibitory IC₅₀ values by >10-fold, with electron-donating groups generally reducing potency relative to unsubstituted phenyl [2].

Structure-Activity Relationship Tetrazole Chemistry Ligand Design

Benzenesulfonamide Substitution Pattern Differentiation: 4-Methoxy-3-methyl vs. 4-Unsubstituted and 4-Halo/4-Nitro Class Members

The 4-methoxy-3-methyl disubstitution pattern on the benzenesulfonamide ring of CAS 1005293-12-8 is distinct from the 4-bromo and 4-nitro analogs characterized in the primary literature. In a 2019 combined experimental-DFT study, 4-nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide demonstrated potent antibacterial activity (zone of inhibition 14–22 mm against Bacillus subtilis, Salmonella typhi, E. coli, and Pseudomonas aeruginosa at 100 µg/disc), while the 4-bromo analog was substantially weaker (zone 8–12 mm) [1]. The 4-methoxy group (Hammett σₚ = −0.27) is a strong electron donor versus the electron-withdrawing 4-nitro group (σₚ = +0.78), predicting reversed electronic effects on the sulfonamide NH acidity and target-binding behavior [2].

Antibacterial Activity Carbonic Anhydrase Inhibition Electronic Effects

ACAT Inhibitory Class-Level Evidence: Sulfonamide Tetrazole Scaffold Validation

The sulfonamide tetrazole chemotype to which CAS 1005293-12-8 belongs is a validated ACAT inhibitor scaffold. Lee et al. (1995) reported that optimized sulfonamide tetrazoles in this series achieved in vitro ACAT IC₅₀ values in the sub-micromolar range and lowered plasma cholesterol by up to 60–73% in cholesterol-fed rat models at oral doses of 30–50 mg/kg [1]. The US patent covering this chemotype (US 5,239,082) specifically claims compounds wherein the benzenesulfonamide ring may bear alkoxy and alkyl substituents, directly encompassing the 4-methoxy-3-methyl pattern of the target compound [2]. While quantitative IC₅₀ data for CAS 1005293-12-8 itself are not publicly available, its structural placement within the claimed and biologically active series supports its relevance for ACAT-focused research programs [3].

ACAT Inhibition Hypocholesterolemic Agents Cardiovascular Drug Discovery

Methylene Linker Connectivity: Structural Distinction from Direct N-Tetrazole Sulfonamides

CAS 1005293-12-8 features a methylene (–CH₂–) linker between the sulfonamide nitrogen and the tetrazole 5-position, in contrast to the direct N-tetrazole connectivity found in 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides characterized by Abu Ali et al. (2019) [1]. The methylene spacer introduces an additional rotational degree of freedom (torsion angle τ), increases the N-to-tetrazole distance by approximately 1.5 Å, and reduces the electron-withdrawing inductive effect of the tetrazole on the sulfonamide NH compared to the directly linked analog [2]. This topological difference is expected to alter the three-dimensional presentation of pharmacophoric elements to protein binding pockets, a critical consideration for structure-based drug design campaigns [3].

Chemical Topology Conformational Flexibility Bioisosterism

Evidence Gap Declaration: Absence of Compound-Specific Quantitative Biological Data for CAS 1005293-12-8

After comprehensive searching of PubMed, ChEMBL, PubChem, and patent databases, no compound-specific quantitative biological data (IC₅₀, EC₅₀, Kd, Ki, MIC, or in vivo efficacy) were identified for CAS 1005293-12-8 [1]. The compound is cataloged by multiple chemical suppliers as a research-grade screening compound intended for non-human use, but no peer-reviewed publications reporting its experimental characterization were found [2]. This evidence gap is critical for procurement decision-making: the compound should be treated as a structurally defined but biologically uncharacterized entity whose activity profile must be experimentally established by the end user .

Data Transparency Screening Compound Procurement Risk

Recommended Research Application Scenarios for 4-Methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide Based on Established Evidence


ACAT Inhibitor Screening and Cholesterol Metabolism Research

The compound falls within the structurally claimed scope of US Patent 5,239,082 for sulfonamide tetrazole ACAT inhibitors [1] and belongs to a chemotype for which sub-µM in vitro ACAT IC₅₀ values and 60–73% in vivo cholesterol lowering have been demonstrated with close analogs [2]. Researchers investigating acyl-CoA:cholesterol O-acyltransferase as a target for hypercholesterolemia or atherosclerosis should evaluate this compound as part of a focused library encompassing benzenesulfonamide substitution variants, recognizing that its 4-methoxy-3-methyl pattern is distinct from previously characterized 4-halo and 4-nitro analogs.

Structure-Activity Relationship (SAR) Expansion of the Sulfonamide Tetrazole Chemotype

Because no published SAR data exist for the 4-methoxy-3-methyl benzenesulfonamide substitution pattern in combination with the 1-phenyl-1H-tetrazole moiety [1], this compound provides an opportunity for de novo SAR exploration. The methylene linker topology differentiates it from directly N-linked tetrazole sulfonamides characterized in the 2019 Journal of Molecular Structure study [2], enabling researchers to probe the influence of linker flexibility on target engagement and to benchmark the electronic contribution of the electron-donating 4-methoxy group (Hammett σₚ = −0.27) [3] against published 4-nitro (σₚ = +0.78) and 4-bromo analogs.

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined structure (MW 359.4, C₁₆H₁₇N₅O₃S) [1] and the availability of DFT-validated spectroscopic parameters for structurally related sulfonamide tetrazoles [2] make it suitable as a test case for computational docking and molecular dynamics simulations. Its dual-ring architecture with a flexible methylene linker presents a moderately challenging conformational sampling problem, useful for benchmarking docking algorithms against experimentally determined binding data (to be generated by the researcher). The InChIKey (WQSSVPJBFDRBMG-UHFFFAOYSA-N) [3] uniquely identifies the compound for reproducible computational workflows.

Antibacterial and Carbonic Anhydrase Screening with Electronic Substituent Controls

The 2019 study by Abu Ali et al. demonstrated that 4-substituted benzenesulfonamide tetrazoles exhibit substituent-dependent antibacterial activity and moderate carbonic anhydrase inhibition, with the 4-nitro analog being highly active (zone of inhibition 14–22 mm at 100 µg/disc) [1]. CAS 1005293-12-8, bearing the strongly electron-donating 4-methoxy group, serves as an electronic counterpoint to the electron-withdrawing 4-nitro analog. Researchers designing substituent-effect studies for antibacterial or carbonic anhydrase targets should include this compound to establish the electron-donating end of the Hammett scale within the sulfonamide tetrazole series.

Quote Request

Request a Quote for 4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.